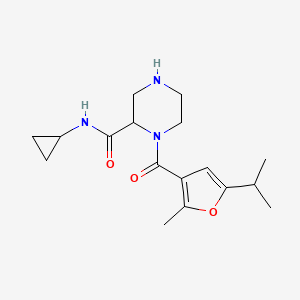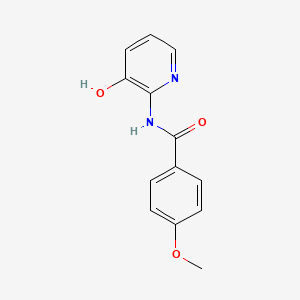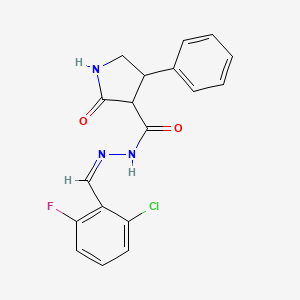![molecular formula C16H26Cl2N2O2 B5372017 N-[4-(allyloxy)benzyl]-2-(4-morpholinyl)ethanamine dihydrochloride](/img/structure/B5372017.png)
N-[4-(allyloxy)benzyl]-2-(4-morpholinyl)ethanamine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(allyloxy)benzyl]-2-(4-morpholinyl)ethanamine dihydrochloride, also known as AM-694, is a synthetic cannabinoid that has gained attention in scientific research due to its potential therapeutic properties. This compound is structurally similar to other cannabinoids found in the cannabis plant, such as delta-9-tetrahydrocannabinol (THC), but it is not derived from the plant itself. In
作用机制
N-[4-(allyloxy)benzyl]-2-(4-morpholinyl)ethanamine dihydrochloride acts on the endocannabinoid system, which is a complex signaling system in the body that regulates a variety of physiological processes, including pain, inflammation, and mood. Specifically, this compound acts as a partial agonist at the CB1 receptor, which is one of the primary receptors in the endocannabinoid system. By binding to this receptor, this compound can modulate the activity of the endocannabinoid system and produce its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to produce a variety of biochemical and physiological effects in animal models. These include reduced pain and inflammation, as well as changes in mood and behavior. However, more research is needed to fully understand the extent of these effects and how they may translate to human subjects.
实验室实验的优点和局限性
One advantage of using N-[4-(allyloxy)benzyl]-2-(4-morpholinyl)ethanamine dihydrochloride in lab experiments is its synthetic nature, which allows for precise control over the purity and concentration of the compound. This can be important for ensuring reproducibility and accuracy in research studies. However, one limitation of using this compound is its limited availability and high cost, which may restrict its use in certain research settings.
未来方向
There are several potential future directions for research on N-[4-(allyloxy)benzyl]-2-(4-morpholinyl)ethanamine dihydrochloride. One area of interest is its potential as a treatment for opioid addiction. Because this compound acts on the same receptors in the brain as opioids, it may be able to produce similar effects without the risk of addiction or overdose. Additionally, more research is needed to understand the long-term effects of this compound on the endocannabinoid system and other physiological processes, as well as its potential for use in human subjects.
合成方法
N-[4-(allyloxy)benzyl]-2-(4-morpholinyl)ethanamine dihydrochloride is synthesized through a multi-step process that involves the reaction of 4-allyloxybenzyl chloride with 4-morpholineethanamine in the presence of a base. The resulting intermediate is then treated with hydrochloric acid to yield the dihydrochloride salt of this compound. This process has been optimized to produce high yields of pure this compound.
科学研究应用
N-[4-(allyloxy)benzyl]-2-(4-morpholinyl)ethanamine dihydrochloride has been studied for its potential therapeutic properties in a variety of scientific research applications. One area of interest is its potential as an analgesic, or pain-relieving, agent. Studies have shown that this compound can reduce pain in animal models of acute and chronic pain, and it may be a promising alternative to traditional opioid-based pain medications.
In addition to its analgesic properties, this compound has also been studied for its potential as an anti-inflammatory agent. Inflammation is a common factor in many chronic diseases, and this compound has shown promise in reducing inflammation in animal models of arthritis and other inflammatory conditions.
属性
IUPAC Name |
2-morpholin-4-yl-N-[(4-prop-2-enoxyphenyl)methyl]ethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2.2ClH/c1-2-11-20-16-5-3-15(4-6-16)14-17-7-8-18-9-12-19-13-10-18;;/h2-6,17H,1,7-14H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHTVLNZLUYMOAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)CNCCN2CCOCC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4aS*,8aR*)-1-[3-(methylthio)propyl]-6-(tetrahydro-2H-pyran-4-ylcarbonyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5371945.png)
![3-[(isopropylamino)sulfonyl]-5-pyridin-3-ylbenzoic acid](/img/structure/B5371955.png)

![2-{4-[2-cyano-2-(5,6-dimethyl-1H-benzimidazol-2-yl)vinyl]phenoxy}-N-(4-methylphenyl)acetamide](/img/structure/B5371971.png)
![(3S*,4S*)-1-{[5-methyl-2-(3-phenoxyphenyl)-1,3-oxazol-4-yl]methyl}piperidine-3,4-diol](/img/structure/B5371974.png)
![3-[4-(dimethylamino)-3-nitrophenyl]-2-(6-methyl-1H-benzimidazol-2-yl)acrylonitrile hydrochloride](/img/structure/B5371979.png)
![N-((1S)-1-methyl-2-{4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-2-oxoethyl)acetamide](/img/structure/B5371981.png)


![N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5372002.png)

![4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-N-2-naphthyl-1-piperazinecarboxamide](/img/structure/B5372015.png)

![methyl 4-[2-(4-hydroxy-5-nitro-6-oxo-1,6-dihydro-2-pyrimidinyl)vinyl]benzoate](/img/structure/B5372029.png)